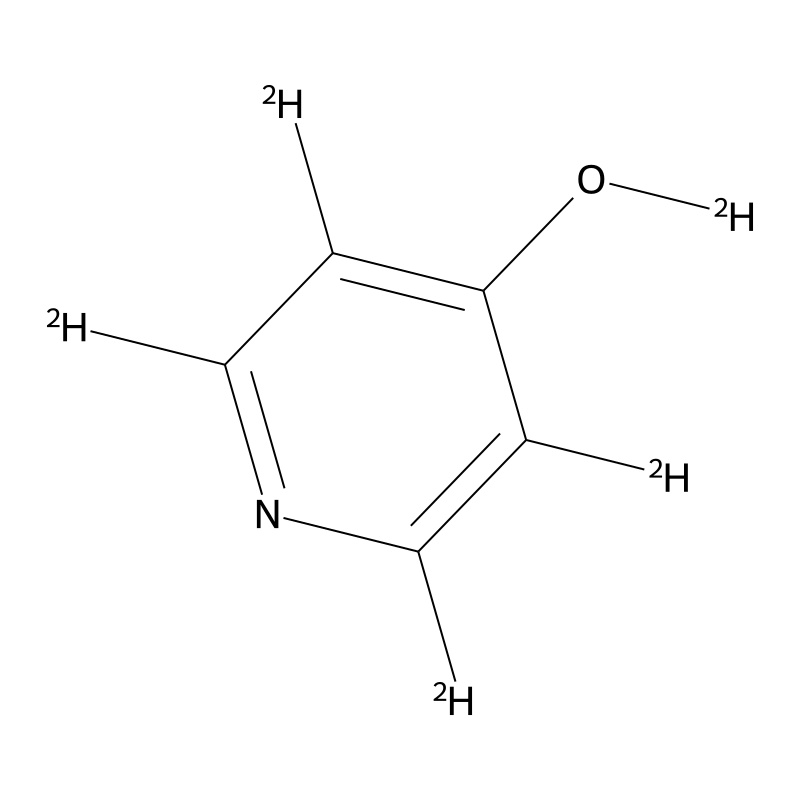

4-Hydroxypyridine-d5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Investigating reaction mechanisms

By replacing hydrogen atoms with deuterium, scientists can track the movement of specific bonds within a molecule during a chemical reaction. Since deuterium has a different mass than hydrogen, its presence can be detected using spectroscopic techniques such as nuclear magnetic resonance (NMR) . This allows researchers to understand the reaction pathway in greater detail.

Metabolism studies

In biological systems, 4-Hydroxypyridine is a metabolite of certain pyridine-containing compounds. When isotopically labeled 4-Hydroxypyridine-d5 is introduced into an organism, scientists can trace its metabolic fate through the body. By analyzing the distribution of the isotope label, researchers can gain insights into the absorption, distribution, metabolism, and excretion (ADME) of the parent compound.

Internal standard in mass spectrometry

4-Hydroxypyridine-d5 can be used as an internal standard in mass spectrometry experiments. An internal standard is a compound deliberately added to a sample in a known amount. By comparing the signal of the analyte of interest to the signal of the internal standard, researchers can account for variations in sample preparation, instrument performance, and ionization efficiency. This helps to ensure the accuracy and reproducibility of quantitative measurements.

4-Hydroxypyridine-d5 is a deuterated derivative of 4-hydroxypyridine, characterized by the presence of five deuterium atoms. This compound is notable for its use in various chemical and biological applications due to its unique isotopic labeling. The molecular formula is , and it is recognized for its clear, colorless liquid form. The compound has a melting point of approximately -41 °C and a boiling point around 114.4 °C, with a density of 1.05 g/mL at 25 °C .

- Nucleophilic Substitution Reactions: The hydroxyl group can act as a leaving group in nucleophilic substitution reactions.

- Condensation Reactions: It can react with aldehydes or ketones to form pyridine derivatives.

- Deuteration Reactions: As a deuterated compound, it can be used in studies involving hydrogen-deuterium exchange, particularly in NMR spectroscopy.

Research indicates that 4-hydroxypyridine and its derivatives exhibit various biological activities, including:

- Antimicrobial Properties: Some studies have shown that hydroxypyridine derivatives possess antimicrobial activity against certain bacterial strains.

- Antioxidant Activity: They may also have antioxidant properties, which can contribute to their potential therapeutic applications.

- Enzyme Inhibition: Certain derivatives have been investigated for their ability to inhibit specific enzymes, suggesting potential roles in drug development.

The synthesis of 4-hydroxypyridine-d5 typically involves:

- Deuteration of 4-Hydroxypyridine: This can be achieved through palladium-catalyzed hydrogen/deuterium exchange reactions using heavy water.

- Chemical Modification: Starting from pyridine or hydroxypyridine precursors, chemical modifications can lead to the formation of the deuterated compound.

4-Hydroxypyridine-d5 finds applications in various fields:

- Nuclear Magnetic Resonance Spectroscopy: It serves as an NMR solvent, facilitating studies on molecular structure and dynamics.

- Synthetic Chemistry: Used as a reagent in organic synthesis for the preparation of other pyridine derivatives.

- Pharmaceutical Research: Its unique isotopic labeling aids in drug development and metabolic studies.

Studies on the interactions of 4-hydroxypyridine-d5 often focus on its behavior in biological systems. Key areas include:

- Drug Metabolism: Understanding how deuterated compounds are metabolized compared to their non-deuterated counterparts.

- Binding Affinity Studies: Investigating how the presence of deuterium affects binding interactions with biological targets.

Several compounds share structural similarities with 4-hydroxypyridine-d5. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| 4-Hydroxypyridine | Non-deuterated variant | Commonly used in organic synthesis without isotopic labeling. |

| Pyridine | Parent compound | Lacks hydroxyl group; widely used as a solvent and reagent. |

| 3-Hydroxypyridine | Isomer | Different position of hydroxyl group; exhibits different reactivity. |

| 2-Hydroxypyridine | Isomer | Similar structure but different biological activity profile. |

Uniqueness of 4-Hydroxypyridine-d5

The uniqueness of 4-hydroxypyridine-d5 lies primarily in its isotopic composition, which allows for enhanced resolution and sensitivity in NMR studies compared to non-deuterated forms. This property makes it particularly valuable in research settings where precise molecular interactions need to be elucidated.

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant